6-Aminomethyl-nicotinamide dihydrochloride
CAS No.:
Cat. No.: VC13763345
Molecular Formula: C7H11Cl2N3O
Molecular Weight: 224.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11Cl2N3O |
|---|---|
| Molecular Weight | 224.08 g/mol |
| IUPAC Name | 6-(aminomethyl)pyridine-3-carboxamide;dihydrochloride |
| Standard InChI | InChI=1S/C7H9N3O.2ClH/c8-3-6-2-1-5(4-10-6)7(9)11;;/h1-2,4H,3,8H2,(H2,9,11);2*1H |
| Standard InChI Key | JNULAVUTCRZDQF-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1C(=O)N)CN.Cl.Cl |
| Canonical SMILES | C1=CC(=NC=C1C(=O)N)CN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyridine ring substituted at the 3-position with a carboxamide group and at the 6-position with an aminomethyl group, forming a dihydrochloride salt (Figure 1) . Key structural features include:
-
Pyridine core: Provides aromaticity and electron-deficient characteristics.
-
Aminomethyl group: Enhances hydrophilicity and facilitates interactions with enzymatic active sites.
-
Dihydrochloride salt: Improves aqueous solubility and stability .
Table 1: Physicochemical Properties of 6-Aminomethyl-nicotinamide Dihydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁Cl₂N₃O | |
| Molecular Weight | 224.09 g/mol | |
| SMILES | O=C(N)C1=CN=C(CN)C=C1.Cl.Cl | |
| LogP | 0.48 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Characterization
-
¹H NMR: Peaks at δ 4.27 (s, 2H, CH₂NH₂), 7.31 (m, 1H, pyridine-H), 8.11 (m, 1H, pyridine-H), and 8.83 (m, 1H, pyridine-H) .
-
IR: Stretching vibrations at 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H), and 1600 cm⁻¹ (C=N).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
-
Condensation: 6-Aminonicotinic acid reacts with formaldehyde and ammonia under reflux to form 6-aminomethyl-nicotinic acid .
-
Amidation: The carboxylic acid group is converted to a carboxamide using thionyl chloride (SOCl₂) in methanol .
-
Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.
Reaction Scheme:
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (85–90%) and purity (>95%). Automated systems reduce reaction times from 24 hours (batch) to 35 minutes (flow) .
Biological Activity and Mechanisms
Enzyme Inhibition
6-Aminomethyl-nicotinamide dihydrochloride inhibits G6PD, a key enzyme in the pentose phosphate pathway (PPP), with an IC₅₀ of 338 µM . This inhibition depletes NADPH and glutathione, sensitizing cancer cells to oxidative stress .
Table 2: Enzymatic Targets and Effects
Anticancer Activity
In glioblastoma models, the compound enhances the cytotoxicity of DNA-crosslinking agents (e.g., cisplatin) by 40–60% . It selectively targets reactive astrocytes, inducing necrosis at 5 mg/kg doses .
Pharmacokinetics and Toxicology
ADME Profile
-
Absorption: Oral bioavailability of 65% in rats due to high solubility.
-
Metabolism: Hepatic cytochrome P450 oxidation generates 6-amino-nicotinic acid as the primary metabolite .
-
Excretion: Renal clearance (t₁/₂ = 2.3 hours).
Toxicity
Applications in Therapeutics
Oncology
-
Chemosensitization: Synergizes with alkylating agents in breast and lung cancer cell lines.
-
Glioblastoma: Reduces tumor volume by 70% in combination with temozolomide .
Neurodegenerative Diseases
Modulates NAD⁺ levels in Alzheimer’s models, improving cognitive function by 30% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume